(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid
CAS No.: 76804-64-3
Cat. No.: VC11700743
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76804-64-3 |
|---|---|
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
| Standard InChI Key | JQFLYFRHDIHZFZ-RXMQYKEDSA-N |
| Isomeric SMILES | CC1(CCN[C@@H]1C(=O)O)C |
| SMILES | CC1(CCNC1C(=O)O)C |
| Canonical SMILES | CC1(CCNC1C(=O)O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Profile
The molecular formula of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound’s IUPAC name is (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid, reflecting its stereochemistry at the C2 position. The hydrochloride salt form (CAS 61406-78-8) has a molecular weight of 179.65 g/mol and a formula of C₇H₁₄ClNO₂ .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Exact Mass | 143.0946 g/mol |
| PSA (Polar Surface Area) | 49.33 Ų |
| LogP (Partition Coefficient) | 1.59 |
| Chiral Center | C2 (S-configuration) |
The geminal dimethyl groups at C3 introduce steric hindrance, stabilizing the pyrrolidine ring’s conformation and influencing intermolecular interactions . The carboxylic acid group enables hydrogen bonding, critical for binding to biological targets.
Stereochemical Significance
The (2S) configuration distinguishes this compound from its (2R)-enantiomer, which exhibits divergent biological activity. For example, (2R)-3,3-dimethylpyrrolidine-2-carboxylic acid derivatives are utilized in peptide synthesis with fluorenylmethoxycarbonyl (Fmoc) protecting groups, whereas the (2S) form may exhibit distinct receptor-binding profiles .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves:
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Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to form the pyrrolidine backbone.
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Carboxylation: Introduction of the carboxylic acid group via carbon dioxide fixation under basic conditions .
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Chiral Resolution: Separation of enantiomers using chiral chromatography or enzymatic methods to isolate the (2S)-form.
A representative pathway for the hydrochloride salt involves reacting the free base with hydrochloric acid, yielding a crystalline product with enhanced stability .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield and purity. Key steps include:
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Catalytic Asymmetric Synthesis: Using chiral catalysts to favor the (2S)-enantiomer.
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Crystallization: Purification via solvent recrystallization to achieve >99% enantiomeric excess.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is moderately soluble in water (≈50 mg/mL) and polar organic solvents like ethanol. The hydrochloride salt exhibits higher aqueous solubility due to ionic character . Stability studies indicate no decomposition under ambient conditions, though prolonged exposure to strong acids or bases may hydrolyze the carboxylic acid group.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).
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NMR: Characteristic signals include δ 1.2 ppm (singlet, 6H, C3-CH₃), δ 3.4 ppm (multiplet, 2H, C4-H), and δ 4.1 ppm (doublet, 1H, C2-H) .
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a constrained proline analog in peptide design. Its rigid pyrrolidine ring reduces conformational flexibility, enhancing peptide stability against proteolytic degradation . For example, Fmoc-protected derivatives are used in solid-phase synthesis to modulate secondary structures like β-turns.
Drug Design and Biological Activity
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Enzyme Inhibition: The carboxylic acid group chelates metal ions in enzyme active sites. Derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs) .
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Neuropharmacology: Pyrrolidine carboxylic acids modulate ionotropic glutamate receptors (iGluRs), suggesting potential in treating neurological disorders .
Table 2: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid | MMP-2 | 120 |
| Proline | MMP-2 | >1000 |
| (2R)-Fmoc-pyrrolidine analog | iGluR | 85 |
Research Findings and Case Studies
Case Study: Anticancer Activity
A 2024 study evaluated (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid derivatives as MMP-2 inhibitors. The lead compound exhibited 70% inhibition at 100 μM in breast cancer cell lines, outperforming proline-based analogs .
Metabolic Stability
Pharmacokinetic studies in rats revealed a plasma half-life of 2.3 hours and oral bioavailability of 45%, attributed to the compound’s resistance to first-pass metabolism.
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